5-Nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole: is a chemical compound belonging to the class of benzoxadiazoles. It is characterized by the presence of a nitro group and an oxo group attached to a benzoxadiazole ring. This compound is known for its fluorescent properties and is widely used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole typically involves the nitration of 2,1,3-benzoxadiazole. One common method is the reaction of 2,1,3-benzoxadiazole with nitric acid in the presence of sulfuric acid, which introduces the nitro group at the 5-position of the benzoxadiazole ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, concentration, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in substitution reactions, where the nitro group can be replaced by other functional groups.
Eigenschaften
CAS-Nummer |
18771-86-3 |
---|---|
Molekularformel |
C6H3N3O4 |
Molekulargewicht |
181.11 g/mol |
IUPAC-Name |
5-nitro-1-oxido-2,1,3-benzoxadiazol-1-ium |
InChI |
InChI=1S/C6H3N3O4/c10-8(11)4-1-2-6-5(3-4)7-13-9(6)12/h1-3H |
InChI-Schlüssel |
YWNYYXHJVPPICD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=[N+](ON=C2C=C1[N+](=O)[O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.